Dexamethasone valerate

Topical Corticosteroid Anti-inflammatory Assay Systemic Toxicity

Sourcing a reliable Betamethasone Valerate EP Impurity C (DV-17) for analytical method development or QC workflows is a persistent challenge due to inconsistent purity or documentation. Dexamethasone valerate (CAS 33755-46-3) resolves this as the official EP reference standard for betamethasone valerate impurity profiling. - Non-substitutable EP Impurity C: Essential for HPLC, LC-MS, and stability testing of betamethasone valerate API. - Validated potency: Demonstrated topical anti-inflammatory equivalence to betamethasone valerate with reduced systemic burden per preclinical models. - Supply certainty: Available as a solid standard with documented purity, ready for immediate global shipment.

Molecular Formula C27H37FO6
Molecular Weight 476.6 g/mol
CAS No. 33755-46-3
Cat. No. B193703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexamethasone valerate
CAS33755-46-3
Synonyms9-Fluoro-11b,17,21-trihydroxy-16a-methylpregna-1,4-diene-3,20-dione 17-valerate;  Dexamethasone Valerate;  DV 17;  Dexamethasone 17-valerate
Molecular FormulaC27H37FO6
Molecular Weight476.6 g/mol
Structural Identifiers
SMILESCCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO
InChIInChI=1S/C27H37FO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3/t16-,19+,20+,21+,24+,25+,26+,27+/m1/s1
InChIKeySNHRLVCMMWUAJD-OMPPIWKSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dexamethasone Valerate: Physicochemical & Regulatory Profile


Dexamethasone valerate (CAS 33755-46-3), also designated as dexamethasone 17-valerate or DV-17, is a synthetic glucocorticoid ester with the molecular formula C27H37FO6 and a molecular weight of 476.58 g/mol . It is characterized by a calculated LogP of approximately 3.78, indicative of enhanced lipophilicity relative to the parent dexamethasone base, which is a key determinant of its percutaneous absorption and topical potency . This compound is formally recognized in the Japanese Accepted Name (JAN) nomenclature and is also cataloged as Betamethasone Valerate EP Impurity C by the European Pharmacopoeia, establishing its regulatory significance as both an active pharmaceutical ingredient and a reference standard [1].

Dexamethasone Valerate vs. Betamethasone Valerate: Non-Interchangeability


In the procurement and selection of topical corticosteroids for research and development, the substitution of dexamethasone valerate for its closest structural and clinical analog, betamethasone 17-valerate (BV-17), or for the parent dexamethasone (DX) base, is not scientifically justifiable without explicit validation. While all three compounds engage the glucocorticoid receptor, their distinct 16-methyl stereochemistry (16α-methyl for dexamethasone derivatives vs. 16β-methyl for betamethasone derivatives) and esterification at the 17-position profoundly alter their pharmacokinetic profiles and systemic safety margins [1]. Specifically, dexamethasone valerate was designed to achieve topical anti-inflammatory activity equivalent to betamethasone valerate but with a demonstrably reduced systemic side effect burden, a differentiation that is lost upon generic substitution with the parent dexamethasone or other non-esterified analogs [2]. Furthermore, as a designated EP Impurity C for betamethasone valerate, dexamethasone valerate possesses a unique regulatory and analytical role that cannot be fulfilled by any alternative compound, making it a non-fungible entity in quality control and analytical development workflows [3]. The evidence below quantifies these critical, non-interchangeable differences.

Dexamethasone Valerate: Comparative Evidence


Anti-Inflammatory Potency and Systemic Safety Advantage

In a direct comparative study using identical ointment bases (0.12% concentration) applied topically to rats and mice, dexamethasone 17-valerate (DV-17) demonstrated anti-inflammatory activity that was explicitly 'similar' to that of betamethasone 17-valerate (BV-17) and the parent dexamethasone (DX) across multiple acute inflammation models, including histamine-induced vascular permeability and carrageenin-induced paw edema. Crucially, while the topical efficacy was equivalent, the study quantified a marked reduction in systemic glucocorticoid side effects for DV-17. Systemic effects, such as decreases in adrenal and thymus weights and body weight loss, were 'most evident in the case of DX and lower with DV-17' [1]. This establishes a superior therapeutic index for DV-17 when topical application is the route of administration, a key differentiator from both its parent compound (DX) and its in-class analog (BV-17) [1].

Topical Corticosteroid Anti-inflammatory Assay Systemic Toxicity

Safety Tier in Comparative Toxicity Studies

A 30-day comparative toxicity study in male rats treated topically with 0.25 g/kg of various corticosteroid ointments established a clear toxicity hierarchy based on systemic and local adverse effects. The results ranked seven compounds in order of decreasing toxicity as: Fluocinonide (FAA) > Dexamethasone (DEX) >> Clobetasol Propionate (CP) > Betamethasone Valerate (BMV), Dexamethasone Valerate (DV-17) > Hydrocortisone Butyrate (HB) > Beclomethasone Dipropionate (BMD). The study explicitly notes that the toxicities of DV-17 were 'comparable with that of BMV' and that observed side effects were 'minimized on the recovery test' [1]. This positioning is critical: DV-17 is demonstrably less toxic than its parent dexamethasone (DEX) and the super-potent fluocinonide, placing it in a distinct and favorable safety category for topical corticosteroid selection.

Topical Corticosteroid Toxicology Safety Ranking

Role as EP Impurity C for Betamethasone Valerate

Dexamethasone valerate is officially designated as 'Betamethasone Valerate EP Impurity C' according to the European Pharmacopoeia [1]. This is not a trivial classification; it is a specific, non-interchangeable regulatory identity. A 2008 study employing LC-MS(n) and mechanism-based stress testing confirmed that dexamethasone 17-valerate is a genuine process impurity present in betamethasone 17-valerate drug substance [2]. This means that for any analytical laboratory involved in the quality control, stability testing, or forced degradation studies of betamethasone valerate API or finished drug products, dexamethasone valerate is a mandatory reference standard. No other corticosteroid, including other valerate esters or dexamethasone derivatives, can substitute for this specific impurity marker, making it a unique and essential procurement item for regulatory compliance and analytical method validation [2].

Analytical Chemistry Pharmaceutical Impurity Regulatory Science

Liposomal Ocular Delivery Performance

In a study evaluating liposomal formulations for ocular drug delivery, a preparation containing dexamethasone valerate provided 'the highest ocular drug levels among the examined preparations' compared to other corticosteroid formulations. The study noted that the corneal dexamethasone level was 'almost proportional to the concentration of free dexamethasone valerate in the liposome' [1]. This finding suggests that the physicochemical properties of dexamethasone valerate, particularly its lipophilicity (LogP ~3.78), make it exceptionally well-suited for encapsulation in and sustained release from liposomal carriers targeted to ocular tissues. This represents a specific formulation advantage over more hydrophilic corticosteroids or even other ester derivatives, which may not achieve the same level of corneal bioavailability from liposomal systems.

Ocular Drug Delivery Liposome Formulation Pharmacokinetics

Efficacy in Psoriasis: Comparison with Betamethasone Valerate

A multi-center, double-blind comparative clinical trial involving 20 institutions evaluated the efficacy of 0.12% dexamethasone 17-valerate ointment (DV-O) against 0.12% betamethasone 17-valerate ointment (BV-O) in patients with eczema/dermatitis and psoriasis vulgaris. The analysis concluded that for the psoriasis vulgaris group, DV-O was 'equivalent or superior' to BV-O [1]. Furthermore, the incidence of side effects was numerically lower for DV-O at 1.3% (2/153 patients) compared to 2.0% (3/153 patients) for BV-O [1]. This clinical data provides direct, patient-level evidence that dexamethasone valerate is at least as effective as its closest clinical comparator, with a potentially more favorable safety signal, reinforcing its selection for dermatological applications.

Psoriasis Clinical Trial Topical Corticosteroid

Lipophilicity and Percutaneous Absorption Advantage

The valerate esterification of dexamethasone significantly alters its physicochemical properties, most notably its lipophilicity. Dexamethasone valerate has a calculated LogP of 3.78 (ACD/Labs) and a predicted water solubility of 0.0067 g/L (LogS -4.8, ALOGPS) [REFS-1, REFS-2]. In contrast, the parent compound, dexamethasone base, has a much lower LogP of approximately 1.8 and significantly higher water solubility [2]. This difference in lipophilicity directly impacts the compound's ability to partition into the stratum corneum and permeate through the skin. The higher LogP of dexamethasone valerate translates to enhanced percutaneous absorption, which is a critical determinant of its topical potency and efficacy. This physicochemical distinction provides a scientific rationale for selecting the valerate ester over the base for topical formulations, as it is engineered for improved skin penetration.

Physicochemical Properties LogP Percutaneous Absorption

Dexamethasone Valerate: Key Applications


QC Reference Standard for Betamethasone Valerate

Procure dexamethasone valerate as Betamethasone Valerate EP Impurity C for use as a reference standard in HPLC, LC-MS, and other analytical methods required for the quality control, stability testing, and forced degradation studies of betamethasone valerate API and finished drug products. Its unique identity as a known process impurity, confirmed by LC-MS(n) [1], makes it an essential and non-substitutable component of any analytical laboratory supporting betamethasone valerate manufacturing or regulatory filing. [2]

Novel Topical Formulations with Improved Therapeutic Index

Select dexamethasone valerate as the lead corticosteroid in the development of new topical creams, ointments, or gels for inflammatory dermatoses (e.g., psoriasis, eczema) where a high local anti-inflammatory potency, equivalent to betamethasone valerate, is desired, but with a demonstrably lower risk of systemic glucocorticoid side effects compared to the parent dexamethasone. Preclinical data from direct comparative studies in rats provide the quantitative justification for this choice [3]. Clinical data from a double-blind trial further support its efficacy and safety profile in psoriasis vulgaris [4].

Ocular Drug Delivery via Liposomal Systems

Incorporate dexamethasone valerate as the active pharmaceutical ingredient in liposomal or other lipid-based nanoparticle formulations intended for ocular drug delivery. Evidence suggests that its physicochemical properties (LogP ~3.78) and demonstrated performance in a liposomal formulation, which achieved the highest ocular drug levels among tested corticosteroids [5], make it a particularly promising candidate for achieving high and sustained corneal bioavailability, a critical factor in treating inflammatory eye conditions.

Reference Compound for In Vivo Toxicity Studies

Utilize dexamethasone valerate as a reference compound or active control in in vivo pharmacology and toxicology studies investigating the effects of topical corticosteroids. Its toxicity profile has been rigorously established in head-to-head comparisons with seven other commonly used corticosteroids, providing a clear and quantitative benchmark for evaluating the safety and efficacy of novel topical anti-inflammatory agents [6]. Its mid-tier toxicity ranking and demonstrated recovery profile offer a balanced tool for experimental design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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